![molecular formula C17H15ClN2O2 B383095 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 379253-10-8](/img/structure/B383095.png)
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a 2-chlorophenyl group, a nitroethyl group, and a methyl group attached to the indole core, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-methylindole.
Nitration: The indole undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated indole is then subjected to Friedel-Crafts alkylation with 2-chlorophenyl ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: 3-[1-(2-chlorophenyl)-2-aminoethyl]-2-methyl-1H-indole.
Substitution: 3-[1-(2-substituted phenyl)-2-nitroethyl]-2-methyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core may also interact with proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole: Lacks the methyl group at the 2-position.
3-[1-(2-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole: Substitutes chlorine with bromine.
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-ethyl-1H-indole: Substitutes the methyl group with an ethyl group.
Uniqueness
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the specific combination of substituents on the indole core. The presence of the 2-chlorophenyl group, nitroethyl group, and methyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a substituted indole compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by its indole backbone, a chlorophenyl substituent, and a nitroethyl group. Its molecular formula is C17H16ClN3O2, with a molecular weight of approximately 314.77 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's reactivity and biological profile.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing indoles and β-nitrostyrenes under acidic or basic conditions.
- Cyclization Techniques : Employing [4+1] spirocyclization methods to form the indole structure from nitroalkenes.
Research indicates that these synthetic pathways can lead to derivatives with varying biological activities, emphasizing the importance of structural modifications in enhancing efficacy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, derivatives of this compound have shown significant activity against several cancer cell lines:
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The proposed mechanism involves the activation of the nitro group leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. The chlorophenyl substituent may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins .
Case Studies
- Study on Indole Derivatives : A study investigated various indole derivatives, including this compound, revealing micromolar activity against multiple cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .
- Antimicrobial Activity : Another research effort assessed the antimicrobial properties of related indole compounds, indicating that modifications in substituents could significantly affect antibacterial potency. This highlights the versatility of indole derivatives in pharmacological applications .
Future Research Directions
Ongoing research aims to explore:
- SAR Studies : Understanding how variations in substituents affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Further elucidating the biochemical pathways influenced by these compounds.
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(13-7-3-5-9-16(13)19-11)14(10-20(21)22)12-6-2-4-8-15(12)18/h2-9,14,19H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVLFAILQUHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.